molecular formula C10H10N2O2S B13515987 5-Amino-2-naphthalenesulfonamide CAS No. 13261-51-3

5-Amino-2-naphthalenesulfonamide

Cat. No.: B13515987
CAS No.: 13261-51-3
M. Wt: 222.27 g/mol
InChI Key: VHBNXFLPOPMZEV-UHFFFAOYSA-N
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Description

5-Amino-2-naphthalenesulfonamide is an aromatic sulfonamide derivative featuring a naphthalene backbone substituted with an amino group at the 5-position and a sulfonamide group at the 2-position. Its molecular formula is C₁₀H₁₀N₂O₂S, and it is structurally characterized by the fusion of two benzene rings (naphthalene) with distinct functional groups. This compound is a key intermediate in organic synthesis, particularly in the development of dyes, fluorescent probes, and pharmaceuticals due to its electron-rich aromatic system and reactivity .

The sulfonamide group (–SO₂NH₂) enhances solubility in polar solvents and enables hydrogen bonding, making it valuable in medicinal chemistry for targeting enzymes like carbonic anhydrase. The amino group (–NH₂) at the 5-position contributes to resonance stabilization and participation in electrophilic substitution reactions .

Properties

CAS No.

13261-51-3

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

5-aminonaphthalene-2-sulfonamide

InChI

InChI=1S/C10H10N2O2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H2,12,13,14)

InChI Key

VHBNXFLPOPMZEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)N)C(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-naphthalenesulfonamide typically involves the reaction of 5-amino-2-naphthalenesulfonic acid with ammonia or primary amines. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods: Industrial production of 5-Amino-2-naphthalenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-naphthalenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-2-naphthalenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-naphthalenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of enzymes that require p-aminobenzoic acid (PABA) for folic acid synthesis. By mimicking PABA, it inhibits the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is essential for bacterial DNA production .

Comparison with Similar Compounds

Fluorescence and Stability

  • 5-(Dimethylamino)-2-naphthalenesulfonic acid exhibits significantly higher fluorescence intensity than 5-Amino-2-naphthalenesulfonamide due to the electron-donating dimethylamino group, which enhances conjugation and quantum yield. It also demonstrates superior stability under acidic and oxidative conditions .
  • In contrast, 5-Amino-2-naphthalenesulfonamide’s fluorescence is moderate but can be tuned via derivatization (e.g., coupling with fluorophores) for biosensing applications .

Reactivity and Solubility

  • 5-Amino-1-naphthalenesulfonic acid (α-isomer) shows higher aqueous solubility than its 2-sulfonamide counterpart due to the sulfonic acid group (–SO₃H). However, it lacks the sulfonamide’s ability to form stable hydrogen-bonded complexes, limiting its use in enzyme inhibition .
  • 5-Hydroxy-2-naphthalenesulfonic acid is more reactive in azo coupling reactions due to the hydroxyl group’s activating effect, making it a preferred intermediate for dyes. However, it is less stable under UV light compared to sulfonamide derivatives .

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